molecular formula C9H8ClN3OS B13691435 2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole

2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole

Cat. No.: B13691435
M. Wt: 241.70 g/mol
InChI Key: IHSOYHLJXJSOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 3-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .

Chemical Reactions Analysis

2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and coupling reagents like palladium catalysts .

Scientific Research Applications

2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its combination of antimicrobial, antifungal, and potential anticancer activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H8ClN3OS

Molecular Weight

241.70 g/mol

IUPAC Name

5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3OS/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)

InChI Key

IHSOYHLJXJSOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NN=C(S2)N

Origin of Product

United States

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